molecular formula C21H18FN3S B2942640 2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207039-35-7

2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2942640
CAS No.: 1207039-35-7
M. Wt: 363.45
InChI Key: LDKYWVPUWNJLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 2,5-dimethylphenyl group and at the 4-position with a (3-fluorobenzyl)thio moiety.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-14-6-7-15(2)18(10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKYWVPUWNJLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}F1_{1}N3_{3}S
  • Molecular Weight : 307.41 g/mol

Synthesis

The synthesis of pyrazolo[1,5-a]pyrazines typically involves multi-step organic reactions. The specific synthetic route for this compound has not been detailed in the available literature; however, similar compounds have been synthesized using methods such as nucleophilic substitution and cyclization reactions involving thioether intermediates.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study evaluated various pyrazolo compounds against human cancer cell lines (MCF-7 and K-562). The results showed that certain derivatives inhibited cell proliferation effectively, suggesting that this compound may possess similar activity due to its structural analogies with known active compounds .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of pyrazole derivatives. Compounds with similar structures have demonstrated activity against various bacterial strains. For instance, a series of new fused pyrazolo derivatives were tested for antibacterial activity and exhibited promising results against Gram-positive and Gram-negative bacteria . This suggests that this compound could also be evaluated for such properties.

Enzyme Inhibition

Inhibition of specific enzymes is a critical mechanism for the therapeutic action of many drugs. Pyrazole derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. Compounds structurally related to the target compound were shown to inhibit DHODH effectively . This mechanism could be explored further for this compound.

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives:

  • Anticancer Study : A series of new pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were evaluated for their anticancer activity against various human cancer cell lines. The study found that certain compounds exhibited significant cytotoxic effects .
  • Antimicrobial Evaluation : Research on new fused pyrazolo derivatives indicated their potential as antimicrobial agents. These compounds were tested against a range of pathogens and showed varying degrees of effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
Target Compound : 2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine C22H19FN4S 2: 2,5-Dimethylphenyl; 4: (3-Fluorobenzyl)thio 402.48* High lipophilicity (methyl groups), fluorinated thioether for stability
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine C20H16FN3OS 2: 4-Methoxyphenyl; 4: (3-Fluorobenzyl)thio 365.43 Methoxy group enhances solubility but reduces metabolic stability
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine C22H18ClFN4OS 2: 3-Chloro-4-ethoxyphenyl; 4: (3-Fluorobenzyl)thio 452.92 Chlorine and ethoxy groups may increase steric bulk and electron withdrawal
4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine C25H25FN6 2: 4-Fluorophenyl; 4: Piperazinyl-linked dimethylphenyl 428.50 Piperazinyl group introduces basicity, potentially enhancing solubility
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine C7H8F3N3 2: Trifluoromethyl; core: Tetrahydropyrazine 191.16 Reduced aromaticity (tetrahydro core) may improve bioavailability

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2,5-dimethylphenyl group increases lipophilicity compared to the 4-methoxyphenyl analog , which may enhance tissue penetration but reduce aqueous solubility.

Role of Fluorine :

  • Fluorine at the benzylthio position (common in [[2], [10], and target compound]) likely improves metabolic stability by resisting oxidative degradation .

Synthetic Accessibility :

  • Substitution at the 4-position (e.g., thioether in target compound vs. piperazinyl in ) often involves nucleophilic displacement or coupling reactions .

Research Findings and Implications

  • Synthetic Routes : The target compound can be synthesized via sequential substitution reactions, as demonstrated for similar structures (e.g., thioether formation using 3-fluorobenzyl mercaptan ).
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methyl) at the 2-position may enhance binding to hydrophobic enzyme pockets.
    • Thioether linkages at the 4-position improve stability compared to oxygen analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.